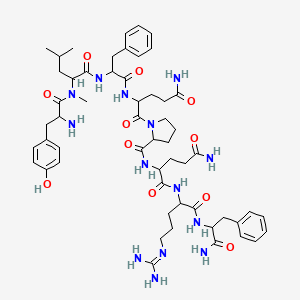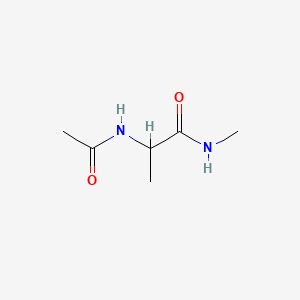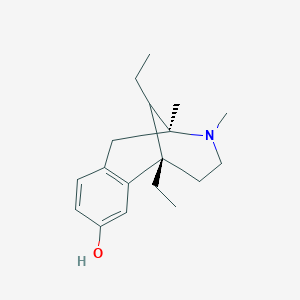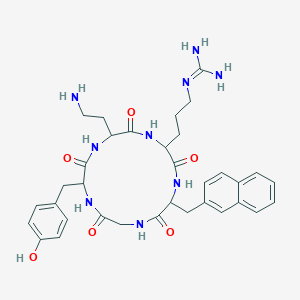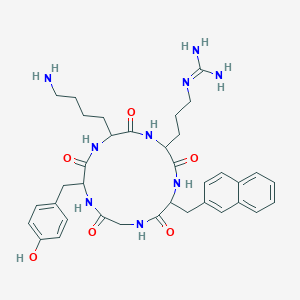
cyclo(-Nal-Gly-D-Tyr-Lys-Arg-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) is a cyclic peptide composed of five amino acids: naphthylalanine, glycine, D-tyrosine, lysine, and arginine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, naphthylalanine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid, glycine, is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cyclization: After the linear peptide is synthesized, it is cleaved from the resin and cyclized to form the cyclic structure. This step often requires specific conditions to ensure the correct formation of the cyclic peptide.
Industrial Production Methods
Industrial production of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for adding alkyl groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while substitution reactions can introduce new functional groups into the peptide.
科学的研究の応用
Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its stability and bioactivity.
Biochemistry: Used as a model compound to study peptide interactions and folding.
Drug Delivery: Its cyclic structure makes it a candidate for drug delivery systems, enhancing stability and bioavailability.
Industrial Applications: Potential use in the development of new materials and biotechnological applications.
作用機序
The mechanism of action of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and modifications of the peptide.
類似化合物との比較
Similar Compounds
Cyclo(-Gly-D-Tyr-Lys-Arg-): Lacks the naphthylalanine residue, which may affect its binding properties and stability.
Cyclo(-Nal-Gly-Tyr-Lys-Arg-): Contains L-tyrosine instead of D-tyrosine, potentially altering its biological activity.
Uniqueness
Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) is unique due to the presence of naphthylalanine and D-tyrosine, which confer specific structural and functional properties. These modifications can enhance its stability, binding affinity, and resistance to enzymatic degradation, making it a valuable compound for various applications.
特性
分子式 |
C36H47N9O6 |
|---|---|
分子量 |
701.8 g/mol |
IUPAC名 |
2-[3-[14-(4-aminobutyl)-11-[(4-hydroxyphenyl)methyl]-5-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C36H47N9O6/c37-16-4-3-8-27-33(49)43-28(9-5-17-40-36(38)39)34(50)45-29(20-23-10-13-24-6-1-2-7-25(24)18-23)32(48)41-21-31(47)42-30(35(51)44-27)19-22-11-14-26(46)15-12-22/h1-2,6-7,10-15,18,27-30,46H,3-5,8-9,16-17,19-21,37H2,(H,41,48)(H,42,47)(H,43,49)(H,44,51)(H,45,50)(H4,38,39,40) |
InChIキー |
KHAJTASUXODXRA-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCCN)CC4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



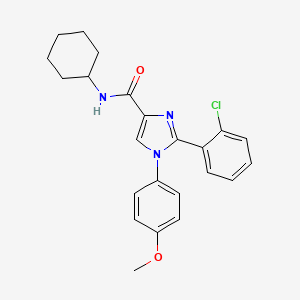
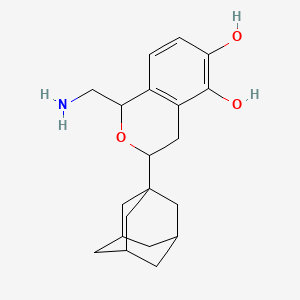
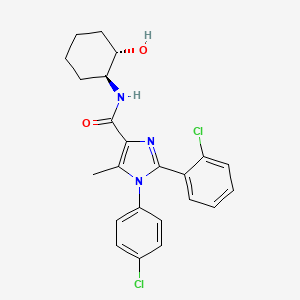
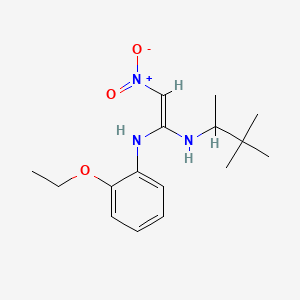
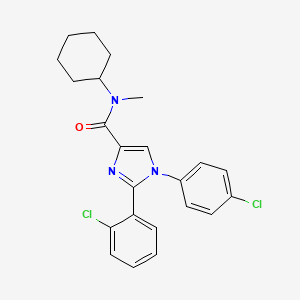
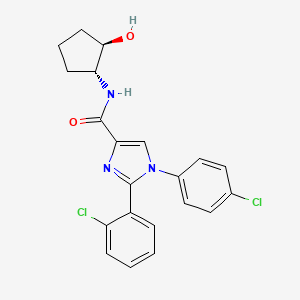
![7-[3-[(Phenylcarbamoylhydrazinylidene)methyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B10795157.png)
